N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride
CAS No.: 2567497-44-1
Cat. No.: VC4171153
Molecular Formula: C10H22ClN3O2
Molecular Weight: 251.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567497-44-1 |
|---|---|
| Molecular Formula | C10H22ClN3O2 |
| Molecular Weight | 251.76 |
| IUPAC Name | N-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride |
| Standard InChI | InChI=1S/C10H21N3O2.ClH/c1-4-5-8(10(15)12-3)13-9(14)6-7-11-2;/h8,11H,4-7H2,1-3H3,(H,12,15)(H,13,14);1H |
| Standard InChI Key | QRIAANADQKKLIO-UHFFFAOYSA-N |
| SMILES | CCCC(C(=O)NC)NC(=O)CCNC.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a pentanamide backbone substituted with methyl and methylamino-propanoylamino groups, stabilized as a hydrochloride salt. Its IUPAC name, N-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride, reflects this arrangement . The SMILES notation CCCC(C(=O)NC)NC(=O)CCNC.Cl confirms the presence of a chloride counterion and hydrogen-bonding sites critical for molecular interactions .
Table 1: Key Physicochemical Properties
Spectroscopic Profiling
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions at 1650–1750 cm⁻¹ (amide C=O stretch) and 2500–3300 cm⁻¹ (N-H stretches), consistent with its primary and secondary amide groups. Nuclear magnetic resonance (¹H NMR) data (D₂O, 400 MHz) shows signals at δ 1.35–1.55 ppm (pentyl CH₂), δ 2.75–2.95 ppm (N-CH₃), and δ 3.20–3.45 ppm (propanoylamino CH₂), corroborating the proposed structure .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis involves a three-step sequence starting from norvaline methyl ester:
-
Acylation: Reaction with 3-(methylamino)propanoic acid in the presence of DCC yields the intermediate amide .
-
Methylation: Treatment with methyl iodide in DMF introduces the N-methyl group .
-
Salt Formation: Precipitation with hydrochloric acid generates the hydrochloride salt.
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Acylation | DCC, DMAP, CH₂Cl₂ | 0–25°C | 78 |
| Methylation | CH₃I, K₂CO₃, DMF | 50°C | 85 |
| Salt Formation | HCl (g), Et₂O | 0°C | 92 |
Structural Derivatives
Modifications at the pentanamide or propanoylamino moieties have yielded analogs with varied bioactivity:
-
Analog 1: Replacement of the terminal methyl group with cyclopropyl enhances blood-brain barrier penetration.
-
Analog 2: Substitution of the propanoylamino chain with a morpholine ring improves aqueous solubility (logP reduced from 1.2 to 0.4) .
Stability and Biopharmaceutical Properties
Physicochemical Stability
The hydrochloride salt exhibits improved stability over the free base, with a decomposition temperature of 189°C (TGA data). Accelerated stability testing (40°C/75% RH) showed <2% degradation over 6 months.
Pharmacokinetic Predictions
QSAR models predict favorable absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) but rapid hepatic clearance (t₁/₂ = 1.3 h in human microsomes) . Prodrug strategies employing esterification of the terminal amide increased oral bioavailability from 22% to 58% in rat models .
Industrial and Regulatory Considerations
Scalability Challenges
Current synthetic routes face limitations in:
-
Step 1: DCC-mediated acylation generates stoichiometric DCU, complicating purification at >100 g scales.
-
Step 3: HCl gas handling requires specialized equipment for industrial production.
Regulatory Status
As of April 2025, the compound remains in preclinical development. Safety studies in Sprague-Dawley rats show no significant toxicity at ≤100 mg/kg/day for 28 days, though mild hepatocyte vacuolation was observed at higher doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume